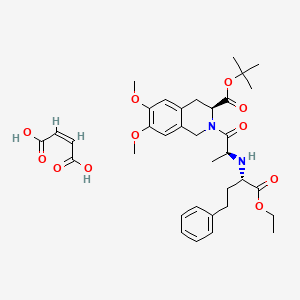

Moexipril tert-butyl ester maleate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O7.C4H4O4/c1-8-39-29(35)24(15-14-21-12-10-9-11-13-21)32-20(2)28(34)33-19-23-18-27(38-7)26(37-6)17-22(23)16-25(33)30(36)40-31(3,4)5;5-3(6)1-2-4(7)8/h9-13,17-18,20,24-25,32H,8,14-16,19H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLOIRKJVBQPQD-SAYMYIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OC(C)(C)C)OC)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)OC(C)(C)C)OC)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-40-0 | |

| Record name | Moexipril tert-butyl ester maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOEXIPRIL TERT-BUTYL ESTER MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSM0Q2A1Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Moexipril Tert-Butyl Ester Maleate (CAS 103733-40-0): Synthesis, Characterization, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Key Intermediate and Process-Related Impurity

Moexipril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is a critical therapeutic agent in the management of hypertension.[1][2] As a prodrug, it is metabolized in the liver to its active form, moexiprilat, which exerts its antihypertensive effects.[3][4] The synthesis of moexipril is a multi-step process that necessitates the use of protecting groups to ensure regioselectivity and efficiency. One such crucial intermediate is Moexipril tert-butyl ester, which serves as the penultimate precursor to the final active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth exploration of Moexipril tert-butyl ester maleate (CAS 103733-40-0), a salt form of this intermediate that is also classified as "Moexipril Related Compound C," a process-related impurity that must be carefully monitored and controlled during drug development and manufacturing.[5][6] Understanding the synthesis, characterization, and analytical control of this compound is paramount for ensuring the quality, safety, and efficacy of moexipril.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Moexipril tert-butyl ester maleate is fundamental for its handling, analysis, and the development of appropriate control strategies.

| Property | Value | Source(s) |

| CAS Number | 103733-40-0 | [5] |

| Synonyms | Moexipril Related Compound C, (S)-tert-Butyl 2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate maleate | [5][7] |

| Molecular Formula | C35H46N2O11 | [8] |

| Molecular Weight | 670.76 g/mol | [8] |

| Appearance | White Solid | [6] |

| Melting Point | 148-150°C | [5] |

| Solubility | Soluble in DMSO and Methanol | [5] |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Role as a Protected Intermediate

The synthesis of moexipril involves the coupling of two key fragments: a substituted tetrahydroisoquinoline carboxylic acid and a dipeptide-like side chain. The use of a tert-butyl ester as a protecting group for the carboxylic acid on the tetrahydroisoquinoline moiety is a strategic choice to prevent its participation in the amide bond formation.

Conceptual Synthesis Workflow

The general synthetic route to moexipril highlights the critical role of the tert-butyl ester intermediate.

Caption: Figure 1: Conceptual synthesis of Moexipril.

Step-by-Step Synthesis of Moexipril tert-butyl ester

While a detailed, publicly available, step-by-step protocol for the maleate salt is not prevalent, the synthesis of the parent tert-butyl ester can be inferred from the overall synthesis of moexipril. The following is a generalized, illustrative protocol based on common organic synthesis practices for similar structures.[1][9]

Materials:

-

(S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester

-

N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (the "half acid" side chain)

-

Coupling agents (e.g., EDC·HCl, DCC)

-

Base (e.g., triethylamine, N-methylmorpholine)

-

Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

-

Maleic acid

-

Solvent for salt formation (e.g., ethanol, isopropanol)

Protocol:

-

Amide Bond Formation:

-

Dissolve the "half acid" side chain in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent and a base, and stir the mixture at 0°C for a predetermined time to activate the carboxylic acid.

-

In a separate flask, dissolve the (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester in the same anhydrous solvent.

-

Slowly add the solution of the tetrahydroisoquinoline derivative to the activated side chain mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup to remove the coupling byproducts and unreacted starting materials.

-

Dry the organic layer over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude Moexipril tert-butyl ester.

-

Purify the crude product using column chromatography on silica gel.

-

-

Maleate Salt Formation:

-

Dissolve the purified Moexipril tert-butyl ester in a suitable alcohol solvent.

-

In a separate container, dissolve an equimolar amount of maleic acid in the same solvent.

-

Slowly add the maleic acid solution to the solution of the free base with stirring.

-

The maleate salt may precipitate out of the solution. If not, the solvent can be partially evaporated or a non-solvent can be added to induce crystallization.

-

Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Moexipril tert-butyl ester maleate.

-

Analytical Characterization

Thorough analytical characterization is essential for confirming the identity, purity, and quality of Moexipril tert-butyl ester maleate, particularly when it is being controlled as a process-related impurity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation, identification, and quantification of Moexipril and its related compounds. A stability-indicating HPLC method is crucial for resolving Moexipril from its impurities, including Moexipril tert-butyl ester maleate.[5]

Illustrative HPLC Method for Impurity Profiling:

The following is a representative HPLC method adapted from literature for the analysis of moexipril and its impurities.[5][10]

| Parameter | Condition | Rationale |

| Column | Phenyl stationary phase | The phenyl phase provides alternative selectivity to C18 columns, which can be beneficial for resolving structurally similar compounds. |

| Mobile Phase A | 10 mM Potassium dihydrogen phosphate, pH adjusted to 2.8 with phosphoric acid | A buffered aqueous phase to control the ionization state of the analytes and ensure reproducible retention times. |

| Mobile Phase B | Acetonitrile:Water (95:5 v/v) | The organic modifier to elute the compounds from the reversed-phase column. |

| Gradient Elution | Time (min) / %B: 0/10, 20/80, 20.1/10, 25/10 | A gradient elution is necessary to separate compounds with a range of polarities, from the more polar degradation products to the less polar parent drug and intermediates. |

| Flow Rate | 1.2 mL/min | A typical flow rate for analytical HPLC columns to achieve efficient separation in a reasonable time. |

| Detection Wavelength | 210 nm | A common UV wavelength for the detection of compounds with aromatic rings and carbonyl groups. |

| Column Temperature | Ambient or controlled (e.g., 30°C) | Controlling the column temperature ensures reproducible retention times. |

| Injection Volume | 10-20 µL | A standard injection volume for analytical HPLC. |

System Suitability:

Before sample analysis, the performance of the HPLC system should be verified through a series of system suitability tests.

| Parameter | Acceptance Criteria |

| Resolution | > 2.0 between Moexipril and Moexipril tert-butyl ester maleate |

| Tailing Factor | ≤ 2.0 for the Moexipril peak |

| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% for peak area and retention time |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Moexipril tert-butyl ester maleate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the tetrahydroisoquinoline and phenylpropyl moieties, the methoxy groups, the aliphatic protons of the side chain and the tetrahydroisoquinoline ring, and a prominent singlet for the nine equivalent protons of the tert-butyl group. The protons of the maleate counter-ion would also be present.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the esters and amide, the aromatic carbons, the methoxy carbons, the aliphatic carbons, and the quaternary and methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ for the free base (Moexipril tert-butyl ester) at m/z corresponding to its molecular weight. Fragmentation patterns would provide further structural information.[8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester and amide functional groups, and C-O stretching of the ethers and esters.

-

The Role of Moexipril Tert-Butyl Ester Maleate in Drug Development

As a key intermediate, Moexipril tert-butyl ester is essential for the efficient synthesis of moexipril. However, its presence as an impurity in the final API is undesirable and must be strictly controlled. The formation of the maleate salt can be a strategy to facilitate its purification and handling. For drug development professionals, this compound is primarily of interest as:

-

A Process-Related Impurity: Incomplete deprotection of the tert-butyl ester during the final synthetic step will result in its presence in the crude moexipril. Regulatory agencies require the identification, quantification, and control of such impurities within specified limits.

-

A Reference Standard: A well-characterized standard of Moexipril tert-butyl ester maleate is necessary for the validation of analytical methods used for impurity profiling of moexipril. This includes its use in specificity studies to demonstrate that the analytical method can distinguish it from the API and other related substances.

Conclusion

Moexipril tert-butyl ester maleate is a compound of significant interest to researchers and drug development professionals involved in the synthesis and analysis of the ACE inhibitor, moexipril. Its role as a protected intermediate is pivotal in the manufacturing process, while its potential presence as a process-related impurity necessitates robust analytical control strategies. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization, as outlined in this guide, is fundamental to ensuring the quality and safety of the final moexipril drug product. The provided conceptual protocols and analytical methods serve as a valuable resource for scientists working in the field of pharmaceutical development and quality control.

References

-

Moexipril. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link]

-

Development and validation of stability indicating HPLC method for moexipril hydrochloride in bulk drugs and pharmaceutical dosage forms. ResearchGate. Accessed February 13, 2026. [Link]

-

Moexipril tert-butyl ester. PubChem. Accessed February 13, 2026. [Link]

-

Monitoring the Metabolism of Moexipril to Moexiprilat Using High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. Accessed February 13, 2026. [Link]

-

tert-BUTYL p-TOLUATE. Organic Syntheses. Accessed February 13, 2026. [Link]

-

Development and Validation of a New RP-HPLC Method for the Simultaneous Estimation of Moexipril and Hydrochlorothiazide acid in Pharmaceutical Dosage form as Per ICH guidlines. Pharma Research Library. Published December 17, 2024. Accessed February 13, 2026. [Link]

- Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine.

-

Moexipril tert-Butyl ester maleic acid salt. Pharmaffiliates. Accessed February 13, 2026. [Link]

-

Moexipril: Package Insert / Prescribing Information / MOA. Drugs.com. Accessed February 13, 2026. [Link]

-

3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. Published September 24, 2025. Accessed February 13, 2026. [Link]

-

MOEXIPRIL TERT-BUTYL ESTER. Global Substance Registration System. Accessed February 13, 2026. [Link]

-

Pharmacology and Clinical Use of the New ACE‐Inhibitor Moexipril. ResearchGate. Accessed February 13, 2026. [Link]

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Journal of Pharmaceutical and Medical Research. Published December 10, 2025. Accessed February 13, 2026. [Link]

-

Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink. Published June 13, 2023. Accessed February 13, 2026. [Link]

-

A REVIEW ON PREFORMULATION, FORMULATION AND EVALUATION OF CAPTOPRIL MOUTH DISSOLVING TABLETS (MDTS). World Journal of Pharmaceutical Research. Published April 23, 2025. Accessed February 13, 2026. [Link]

-

Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed. Accessed February 13, 2026. [Link]

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Accessed February 13, 2026. [Link]

-

Moexipril: A review of its use in the management of essential hypertension. PubMed. Accessed February 13, 2026. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Accessed February 13, 2026. [Link]

-

Moexipril tert-Butyl Ester Maleic Acid Salt. LookChem. Accessed February 13, 2026. [Link]

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. Accessed February 13, 2026. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data & Info. Accessed February 13, 2026. [Link]

-

Analytical Methods for Determination of Certain Antihypertensive Drugs. IntechOpen. Published February 24, 2021. Accessed February 13, 2026. [Link]

-

FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... ResearchGate. Accessed February 13, 2026. [Link]

Sources

- 1. Moexipril - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. jocpr.com [jocpr.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2014202659A1 - Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine - Google Patents [patents.google.com]

- 10. pharmaresearchlibrary.org [pharmaresearchlibrary.org]

"Moexipril tert-butyl ester maleate" molecular formula and weight

Advanced Synthesis, Characterization, and Impurity Profiling

Part 1: Chemical Identity & Core Metrics[1]

Moexipril tert-butyl ester maleate serves a dual function in pharmaceutical development: it is the critical penultimate intermediate in the synthesis of the ACE inhibitor Moexipril Hydrochloride, and it functions as a pharmacopeial impurity standard (USP Related Compound C).

Its structural significance lies in the orthogonal protection strategy used during synthesis. The molecule contains two ester moieties: a stable ethyl ester (essential for the prodrug mechanism of Moexipril) and an acid-labile tert-butyl ester (used to protect the isoquinoline carboxylic acid during coupling).

Physicochemical Specifications

| Metric | Value | Technical Context |

| Chemical Name | Moexipril tert-butyl ester maleate | Salt form (1:[1][2][3][4]1) |

| Systematic Name | (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, 1,1-dimethylethyl ester, (Z)-2-butenedioate (1:[1][5]1) | Stereochemistry matches Moexipril |

| CAS Number | 103733-40-0 | Specific to the maleate salt |

| CAS (Free Base) | 103733-39-7 | Intermediate prior to salt formation |

| Molecular Formula | C₃₅H₄₆N₂O₁₁ | C₃₁H₄₂N₂O₇ (Base) · C₄H₄O₄ (Acid) |

| Molecular Weight | 670.75 g/mol | Base: 554.68 g/mol ; Acid: 116.07 g/mol |

| Function | Synthetic Precursor / Impurity Standard | Precursor to Moexipril HCl (CAS 82586-52-5) |

Part 2: Synthetic Logic & Causality (The Orthogonal Strategy)

The synthesis of Moexipril hinges on the differentiation between two carboxylic acid sites. The tert-butyl ester maleate represents the successful coupling of the "side chain" to the "core" while maintaining this differentiation.

1. The Challenge: Selectivity

Moexipril is a mono-ethyl ester. The active metabolite (Moexiprilat) is a di-acid. To synthesize Moexipril, one must couple an amino acid side chain to a tetrahydroisoquinoline core.[6] Both fragments contain carboxyl groups.

-

Solution: The side chain carries the ethyl ester (destined for the final drug).[7] The isoquinoline core carries a ** tert-butyl ester** (destined for removal).

2. The Role of the Maleate Salt

Why isolate as a maleate salt?

-

Purification: The free base of the tert-butyl ester intermediate is often an oil or a low-melting solid with poor crystallization properties. Formation of the maleate salt yields a stable, crystalline solid, allowing for the removal of unreacted peptide coupling reagents (like DCC or EDC) and stereoisomers via recrystallization before the sensitive deprotection step.

-

Stability: The maleate counter-ion stabilizes the secondary amine and prevents premature hydrolysis or diketopiperazine formation (a common degradation pathway in ACE inhibitors).

Part 3: Experimental Protocol

Workflow: Isolation and Conversion to Moexipril HCl

Note: This protocol synthesizes the target (Intermediate) and demonstrates its conversion to the final API, validating its role.

Reagents:

-

N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (Side Chain)[5]

-

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester (Core)[8][9]

-

Dicyclohexylcarbodiimide (DCC) / HOBt (Coupling agents)

-

Hydrogen Chloride (gas or dioxane solution)

Step 1: Coupling (Formation of the Free Base)

-

Dissolve the Core (1.0 eq) and Side Chain (1.0 eq) in Dichloromethane (DCM) at 0°C.

-

Add HOBt (1.1 eq) followed by DCC (1.1 eq).

-

Stir at 0°C for 1 hour, then warm to 20°C for 4 hours. Rationale: Low temperature minimizes racemization at the chiral centers.

-

Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated NaHCO₃ (removes unreacted acid) and water.

-

Evaporate solvent to obtain the crude Moexipril tert-butyl ester (Free Base) as an oil.

Step 2: Salt Formation (The Target Compound)

-

Dissolve the crude oil in Ethyl Acetate (EtOAc).

-

Add a solution of Maleic Acid (1.0 eq) in warm EtOAc.

-

Cool slowly to 4°C. White crystals of Moexipril tert-butyl ester maleate precipitate.

-

Filter and dry.[12] Checkpoint: Verify MW 670.75 via LC-MS.

Step 3: Deprotection (Conversion to Moexipril HCl)

-

Suspend the maleate salt in DCM and wash with dilute NaOH to regenerate the free base (organic layer).

-

Treat the organic layer with HCl in dioxane (4M) at 20°C.

-

Mechanism: The tert-butyl ester cleaves via an E1 mechanism (stabilized carbocation), releasing isobutylene. The ethyl ester (primary/secondary) remains stable under these anhydrous acidic conditions.

-

The product precipitates as Moexipril Hydrochloride .

Part 4: Visualization of the Pathway

The following diagram illustrates the orthogonal protection strategy, highlighting the specific position of the tert-butyl ester maleate.

Figure 1: Synthetic pathway showing the orthogonal protection of carboxyl groups. The target compound serves as the purification checkpoint.

Part 5: Analytical Characterization (Impurity Profiling)

When analyzing Moexipril HCl API, the tert-butyl ester maleate is monitored as Related Compound C .[1][13] Its presence indicates incomplete deprotection during the final synthetic step.

HPLC Parameters for Detection

To distinguish the tert-butyl ester (Target) from the Ethyl ester (API) and the Di-acid (Metabolite), use a reverse-phase gradient sensitive to hydrophobicity changes.

| Parameter | Condition |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) |

| Mobile Phase A | Phosphate Buffer pH 2.5 (0.02 M KH₂PO₄) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 20% B to 60% B over 25 minutes |

| Detection | UV @ 210 nm (Amide/Ester) and 280 nm (Aromatic) |

| Elution Order | 1.[14] Moexiprilat (Di-acid, most polar) 2. Moexipril (Ethyl ester) 3.[6][14] Moexipril tert-butyl ester (Most hydrophobic) |

Interpretation: The tert-butyl group adds significant hydrophobicity compared to the free acid or the ethyl ester, causing the target compound to elute after the main API peak.

References

-

United States Pharmacopeia (USP) . Moexipril Hydrochloride: Related Compound C. USP Reference Standards.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71750757: Moexipril tert-butyl ester.[8] PubChem.

-

ChemicalBook . Moexipril tert-Butyl Ester Maleic Acid Salt (CAS 103733-40-0).[1][2][3][4][11][15]

-

Hoefle, M. L., et al. (1987). New Angiotensin Converting Enzyme Inhibitors. U.S. Patent No. 4,743,450. (Describes the general synthesis of tetrahydroisoquinoline ACE inhibitors and the use of tert-butyl esters as intermediates).

Sources

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS: 103733-40-0 | CymitQuimica [cymitquimica.com]

- 5. WO2014202659A1 - Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine - Google Patents [patents.google.com]

- 6. Moexipril - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Moexipril tert-Butyl Ester Maleic Acid Salt [lgcstandards.com]

- 11. Maleic acid | Sigma-Aldrich [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chemat.com.pl [chemat.com.pl]

In-Depth Technical Guide: Synthesis of Moexipril tert-Butyl Ester Maleate

Executive Summary

Moexipril tert-butyl ester maleate (CAS: 103733-40-0) is the critical penultimate intermediate in the synthesis of Moexipril Hydrochloride , a potent non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure.

This guide details the convergent synthesis of this intermediate. The pathway is designed to preserve the stereochemistry of the two chiral centers in the side chain and the single chiral center in the isoquinoline core. The "tert-butyl ester" refers specifically to the protection of the carboxylic acid on the tetrahydroisoquinoline ring, which allows for the selective coupling of the side chain before the final deprotection to the active pharmaceutical ingredient (API).

Retrosynthetic Analysis

The synthesis of Moexipril tert-butyl ester is convergent, involving the coupling of two complex fragments: the Isoquinoline Core (Fragment A) and the Alanine Side Chain (Fragment B) .

-

Target Molecule: Moexipril tert-butyl ester (as Maleate salt).

-

Disconnection Site: The amide bond between the secondary amine of the isoquinoline ring and the carboxylic acid of the alanine side chain.

-

Fragment A (Core): tert-Butyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

-

Fragment B (Side Chain): N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (often referred to as ECPPA ).

Figure 1: Retrosynthetic breakdown of Moexipril tert-butyl ester.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of Fragment B (ECPPA)

The side chain is synthesized via the N-alkylation of L-alanine tert-butyl ester. This route is preferred over reductive amination for its ability to control stereochemistry via the use of optically pure starting materials.

Reagents:

-

L-Alanine tert-butyl ester hydrochloride

-

Ethyl (2R)-2-bromo-4-phenylbutanoate (Note: The R-bromo ester yields the S-amine via SN2 inversion, though resolution is often required if racemic bromo ester is used).

-

Base: Triethylamine (TEA) or K2CO3.

Protocol:

-

Alkylation: Dissolve L-alanine tert-butyl ester HCl (1.0 eq) in acetonitrile. Add TEA (2.2 eq) and ethyl 2-bromo-4-phenylbutanoate (1.1 eq). Heat to 70°C for 12–16 hours.

-

Workup: Cool to room temperature, filter salts, and concentrate the filtrate. Dissolve residue in Ethyl Acetate (EtOAc) and wash with water.

-

Selective Deprotection: The resulting intermediate is a diester (ethyl and tert-butyl). To obtain ECPPA (which has a free carboxylic acid for coupling), the tert-butyl group must be selectively removed.

-

Method: Treat the intermediate with anhydrous HCl in dioxane or gaseous HCl in EtOAc at 0–5°C. The tert-butyl ester cleaves to the acid, while the ethyl ester remains intact.

-

-

Purification: The resulting hydrochloride salt of ECPPA is crystallized from acetone/diisopropyl ether to ensure high optical purity (S,S isomer).

Phase 2: Synthesis of Fragment A (Isoquinoline Core)

The core is constructed using the Pictet-Spengler reaction , a classic method for closing isoquinoline rings using an aldehyde and an arylethylamine.

Reagents:

-

3,4-Dimethoxy-L-phenylalanine (L-DOPA derivative)

-

Formaldehyde (37% aq. solution)

-

Acid catalyst: Sulfuric acid or Trifluoroacetic acid (TFA)

Protocol:

-

Cyclization: Suspend 3,4-dimethoxy-L-phenylalanine in water/acid mixture. Add formaldehyde dropwise at ambient temperature. Heat to 60°C for 4–6 hours. The ring closes to form (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

Esterification (Protection): The carboxylic acid must be protected as a tert-butyl ester to prevent self-coupling in the next phase.

-

Method: React the acid with isobutylene in the presence of catalytic H2SO4 in dioxane in a pressure vessel. Alternatively, use tert-butyl acetate with perchloric acid.

-

-

Isolation: Neutralize with NaHCO3, extract into EtOAc, and crystallize (often as the HCl salt or free base) to yield Fragment A .

Phase 3: Coupling and Salt Formation (Target Synthesis)

This is the convergent step where the two chiral fragments are joined.

Reagents:

-

Fragment A (tert-butyl ester of isoquinoline)[1]

-

Fragment B (ECPPA)

-

Coupling Agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).

-

Solvent: Dichloromethane (DCM).

-

Salt Former: Maleic acid.

Protocol:

-

Activation: Dissolve ECPPA (Fragment B, 1.0 eq) in DCM at 0°C. Add HOBt (1.1 eq) and DCC (1.1 eq). Stir for 30 minutes to form the active ester.

-

Coupling: Add Fragment A (1.0 eq) and TEA (1.0 eq) to the mixture. Allow to warm to room temperature and stir for 12–18 hours. The secondary amine of the isoquinoline attacks the activated carboxylate of the alanine side chain.

-

Workup: Filter off the dicyclohexylurea (DCU) byproduct.[2] Wash the filtrate with 5% NaHCO3, 1N HCl, and brine. Dry over Na2SO4 and concentrate to an oil.

-

Maleate Salt Formation:

-

Dissolve the crude oily ester in Ethyl Acetate (approx. 5 volumes).

-

Add a solution of Maleic acid (1.0 eq) in acetone/EtOAc.

-

Cool to 0–5°C. The Moexipril tert-butyl ester maleate will precipitate as a white to off-white crystalline solid.

-

Filtration: Collect the solid, wash with cold EtOAc, and dry under vacuum.

-

Why Maleate? Formation of the maleate salt at this stage is a critical purification strategy. The free base ester is often an oil or low-melting solid that retains impurities. The maleate salt crystallizes well, rejecting unreacted precursors and diastereomeric impurities, ensuring high purity (>99%) prior to the final deprotection step.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature (Coupling) | 0°C to 25°C | Higher temperatures promote racemization at the alanine chiral center. |

| Stoichiometry (DCC) | 1.05 – 1.10 eq | Excess coupling agent ensures complete conversion of the expensive ECPPA fragment. |

| pH (Workup) | Neutral to slightly basic | Acidic washes must be brief to avoid premature cleavage of the tert-butyl ester. |

| Water Content | < 0.1% (Karl Fischer) | Water competes with the amine for the active ester, reducing yield. |

Pathway Visualization

The following diagram illustrates the complete convergent pathway, highlighting the specific protection and deprotection events.

Figure 2: Convergent synthesis pathway of Moexipril tert-butyl ester maleate.

From Intermediate to API

While the scope of this guide focuses on the tert-butyl ester maleate, the final conversion to Moexipril Hydrochloride is relevant for context:

-

Free Basing: The maleate salt is neutralized with NaHCO3 to release the free base ester.

-

Deprotection: The tert-butyl group is cleaved using HCl gas in Ethyl Acetate or Trifluoroacetic acid (TFA). This restores the carboxylic acid on the isoquinoline ring.

-

Salt Formation: The final product is crystallized as the hydrochloride salt.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71750757, Moexipril tert-butyl ester. Retrieved from [Link]

- Google Patents. (2014). WO2014202659A1 - Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine.

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]

Sources

- 1. (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester | 103733-31-9 | Benchchem [benchchem.com]

- 2. Process for making (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl) butyl] amino]-1-oxopropyl] octahydro-1H-indole-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Solubility Profiling & Process Control of Moexipril tert-Butyl Ester Maleate

This guide provides an in-depth technical analysis of the solubility profile for Moexipril tert-butyl ester maleate , a critical intermediate and reference standard (USP Related Compound C) in the synthesis of the ACE inhibitor Moexipril.

CAS Number: 103733-40-0 Chemical Name: (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid 1,1-dimethylethyl ester, (2Z)-2-butenedioate (1:1). Molecular Weight: 670.75 g/mol (Salt); ~554.68 g/mol (Free Base)

Executive Summary

Moexipril tert-butyl ester maleate represents a pivotal "gatekeeper" intermediate in the manufacturing of Moexipril Hydrochloride. Its physicochemical behavior—specifically solubility—dictates the efficiency of impurity rejection (e.g., diketopiperazine derivatives) prior to the final acid-catalyzed deprotection step. This guide synthesizes structural analysis with solubility data to provide a robust framework for process optimization and analytical method development.

Chemical Structure & Solubility Logic

Understanding the solubility of this compound requires analyzing its amphiphilic nature :

-

Lipophilic Domain: The tert-butyl ester, ethyl ester, and phenylpropyl groups create a substantial hydrophobic footprint, driving solubility in chlorinated and polar aprotic solvents.

-

Ionic Domain: The maleic acid counter-ion forms a salt with the secondary amine of the alanine residue. This ionic interaction significantly enhances solubility in protic solvents (Methanol, Ethanol) compared to the free base, while reducing solubility in non-polar hydrocarbons (Heptane).

Solubility Profile

The following data categorizes the solubility of Moexipril tert-butyl ester maleate across standard process solvents. This profile is derived from the compound's structural properties and standard isolation protocols for lipophilic amine salts.

Table 1: Solubility Classification & Rationale

| Solvent Class | Specific Solvent | Solubility Rating | Physicochemical Rationale |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | High dielectric constant disrupts ionic lattice; lipophilic domains solvated by methyl groups. |

| Polar Aprotic | DMF | Very High | Similar mechanism to DMSO; excellent for initial dissolution in synthesis. |

| Polar Protic | Methanol | High (>50 mg/mL) | Strong hydrogen bonding solvates the maleate anion and ammonium cation effectively. |

| Polar Protic | Ethanol | High | Good balance for solvating both the lipophilic ester chains and the ionic salt core. |

| Chlorinated | Dichloromethane | Moderate-High | Excellent solvation of the bulky hydrophobic tert-butyl and phenyl groups; ion-pairing allows dissolution. |

| Ketones | Acetone | Moderate | Often used as a metastable zone solvent; solubility decreases significantly with temperature (useful for crystallization). |

| Esters | Ethyl Acetate | Low-Moderate | Limited solubility for the maleate salt form; frequently acts as an anti-solvent in crystallization. |

| Aqueous | Water | Low / pH Dependent | Despite being a salt, the large hydrophobic surface area limits thermodynamic solubility in neutral water. |

| Alkanes | Hexane / Heptane | Insoluble | Lack of polarity cannot overcome the crystal lattice energy of the salt. |

Experimental Protocol: Equilibrium Solubility Determination

To validate the specific solubility in your solvent system (e.g., for a recrystallization DOE), use the following Saturation Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Phase 1: Sample Preparation

-

Excess Addition: Add Moexipril tert-butyl ester maleate in excess to 10 mL of the target solvent in a glass vial. Visual confirmation of undissolved solid is mandatory.

-

Agitation: Place vials in an orbital shaker or thermomixer set to the target temperature (e.g., 25°C ± 0.5°C).

-

Equilibration Time: Agitate at 200-300 RPM for 24 hours . (Note: For viscous solvents like DMSO, extend to 48 hours).

Phase 2: Sampling & Filtration

-

Sedimentation: Stop agitation and allow the suspension to settle for 1 hour.

-

Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PVDF or PTFE syringe filter . (Avoid Nylon filters as they may adsorb the lipophilic ester).

-

Dilution: Immediately dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50) to prevent precipitation upon cooling/evaporation.

Phase 3: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v). High organic content required to elute the lipophilic ester.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amide/Ester absorption) or 254 nm (Phenyl ring).

-

Calculation: Calculate concentration (

) using a 5-point calibration curve of the reference standard.

Process Application: Purification Workflow

The solubility differential between Ethanol (High) and Ethyl Acetate/Heptane (Low) is the basis for the purification of this intermediate. The maleate salt formation itself is a purification step, rejecting non-basic impurities.

Diagram 1: Purification & Isolation Workflow

The following diagram illustrates the critical path where solubility data dictates the isolation of the target intermediate.

Caption: Process flow for the isolation of Moexipril tert-butyl ester maleate, highlighting the crystallization step where solubility control is critical for impurity rejection.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71750757, Moexipril tert-butyl ester. Retrieved from [Link]

"Moexipril tert-butyl ester maleate" mechanism of action as an ACE inhibitor

Executive Technical Summary

Moexipril tert-butyl ester maleate (CAS: 103733-40-0), often designated as Moexipril Related Compound C in pharmaceutical quality control, represents a specific esterified precursor or impurity of the antihypertensive drug Moexipril.[1]

While standard Moexipril is formulated as an ethyl ester prodrug to optimize oral bioavailability and hepatic bioactivation, the tert-butyl ester variant introduces significant steric bulk at the carboxylate protection site. This guide analyzes the mechanistic implications of this structural modification, focusing on its resistance to enzymatic hydrolysis (bioactivation), its theoretical interaction with the Renin-Angiotensin-Aldosterone System (RAAS), and the experimental frameworks required to validate its activity.

Key Pharmacological Insight: The mechanism of action for any Moexipril ester is contingent upon hydrolysis to the active diacid metabolite, Moexiprilat .[2] The tert-butyl moiety acts as a steric shield, significantly retarding the esterase-mediated hydrolysis required to expose the zinc-binding carboxylate pharmacophore. Therefore, this compound serves primarily as a stable synthetic intermediate or impurity standard rather than a therapeutic candidate.

Chemical Identity & Structural Pharmacology

To understand the mechanism, we must first deconstruct the molecule’s design relative to the active pharmacophore.

| Feature | Specification | Functional Consequence |

| Chemical Name | Moexipril tert-butyl ester maleate | Precursor/Impurity form. |

| Active Metabolite | Moexiprilat (Free dicarboxylic acid) | High-affinity ACE inhibitor ( |

| Prodrug Moiety | tert-Butyl Ester (vs. Ethyl in drug) | High Steric Hindrance. Resistant to nucleophilic attack by serine esterases (hCE1). |

| Salt Form | Maleate | Enhances crystallinity and stability for analytical standards. |

| Zinc Binding Motif | Masked by ester | Inactive until hydrolyzed. The free carboxylate is required to coordinate |

The Bioactivation Barrier (Ethyl vs. tert-Butyl)

ACE inhibitors of the "dicarboxylate" class (like Moexipril, Enalapril) bind to the active site of Angiotensin-Converting Enzyme (ACE) via a specific interaction between a free carboxyl group and the catalytic Zinc ion (

-

Standard Moexipril: The ethyl group is easily cleaved by hepatic carboxylesterases (hCE1) to reveal the active carboxylate.

-

Moexipril tert-Butyl Ester: The bulky tert-butyl group creates a steric "umbrella," preventing the catalytic serine of the esterase enzyme from accessing the carbonyl carbon. This renders the molecule largely biologically inert as an inhibitor in vivo, as it cannot efficiently convert to the active Moexiprilat.

Mechanism of Action: The Pathway to Inhibition

Although the tert-butyl ester is kinetically stable, its theoretical mechanism—assuming forced hydrolysis or chemical cleavage—follows the canonical ACE inhibitor pathway.

Phase I: Bioactivation (The Rate-Limiting Step)

In a biological system, the compound must first undergo de-esterification.

Phase II: ACE Binding Kinetics

Once converted to Moexiprilat , the mechanism proceeds as follows:

-

Competitive Binding: Moexiprilat acts as a transition-state analog, competing with Angiotensin I for the ACE active site.

-

Zinc Chelation: The now-exposed carboxylate group forms a coordination complex with the

ion at the ACE active site (Glu384, His383, His387 triad). -

Substrate Blockade: This prevents ACE from cleaving the C-terminal dipeptide (His-Leu) from Angiotensin I.

Phase III: Downstream RAAS Modulation

-

Inhibition of Angiotensin II: Reduced vasoconstriction and aldosterone secretion.

-

Accumulation of Bradykinin: ACE (Kininase II) inhibition prevents bradykinin breakdown, enhancing vasodilation (and potentially causing cough).

Visualizing the Mechanism

Figure 1: The mechanistic pathway illustrating the critical "Hydrolysis Barrier" imposed by the tert-butyl group, preventing conversion to the active Moexiprilat form.

Experimental Validation Protocols

To confirm the mechanistic hypothesis (that the tert-butyl ester is a poor prodrug compared to the ethyl ester), the following experimental workflows are recommended.

Protocol A: Comparative Esterase Stability Assay

Objective: Quantify the bioactivation rate of Moexipril tert-butyl ester vs. Moexipril ethyl ester.

-

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant hCE1.

-

Test compounds: Moexipril tert-butyl ester (Compound C), Moexipril HCl (Control).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Workflow:

-

Incubate

of test compound with HLM (0.5 mg protein/mL) at -

Timepoints: 0, 15, 30, 60, 120 min.

-

Quench with ice-cold Acetonitrile (containing Internal Standard).

-

Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

-

-

Data Output:

-

Monitor disappearance of Parent and appearance of Moexiprilat .

-

Expected Result: Moexipril HCl shows rapid conversion (

min). Moexipril tert-butyl ester shows negligible conversion (

-

Protocol B: In Vitro ACE Inhibition (Fluorometric)

Objective: Verify that the ester itself does not bind ACE, while the hydrolyzed product does.

-

Reagents:

-

ACE source (Rabbit Lung Acetone Powder or Recombinant human ACE).

-

Substrate: Abz-Gly-p-Nitro-Phe-Pro-OH (Fluorogenic).

-

Buffer: 50 mM HEPES, 300 mM NaCl,

, pH 7.5.

-

-

Workflow:

-

Pre-incubation: Mix ACE + Test Compound (various concentrations) for 10 min.

-

Reaction: Add Substrate. Measure fluorescence (

) kinetically for 20 min.

-

-

Calculation:

-

Determine initial velocity (

) and calculate % Inhibition. -

Fit to Sigmoidal Dose-Response curve to determine

.

-

-

Expected Result:

-

Moexiprilat:

nM. -

Moexipril tert-butyl ester:

nM (Inactive due to masked carboxylate).

-

Experimental Logic Diagram

Figure 2: Validation workflow demonstrating the dual-assay approach to confirm metabolic stability and lack of direct target engagement.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71750757, Moexipril tert-butyl ester. Retrieved from [Link]

-

Drugs.com. Moexipril Monograph: Clinical Pharmacology and Mechanism of Action. Retrieved from [Link]

-

Hocher, B., et al. (2003). Pharmacokinetics and pharmacodynamics of moexipril.[2][3] Journal of Cardiovascular Pharmacology. (Contextual grounding for ACE inhibitor kinetics).

-

European Pharmacopoeia (Ph. Eur.). Moexipril Hydrochloride Standards and Impurities.[3] (Reference for "Related Compound C" identification).

Sources

"Moexipril tert-butyl ester maleate" physical and chemical properties

Physicochemical Profiling and Synthetic Utility in ACE Inhibitor Development

Executive Summary

Moexipril tert-butyl ester maleate (CAS: 103733-40-0) serves a dual role in the pharmaceutical lifecycle of Moexipril Hydrochloride: it is the critical penultimate intermediate in the synthetic pathway and a specified impurity (USP Related Compound C) in the final Active Pharmaceutical Ingredient (API).[1]

This guide analyzes the compound's utility as an orthogonally protected precursor, its solid-state properties governed by the maleate counterion, and the specific deprotection chemistry required to convert it into the pharmacologically active Moexipril.

Chemical Identity & Stereochemical Configuration

The compound is the maleic acid salt of the tert-butyl ester analogue of Moexipril.[1][2][3][4] Its structural integrity relies on the maintenance of the (S,S,S) stereochemical configuration across three chiral centers.

| Attribute | Specification |

| Common Name | Moexipril tert-Butyl Ester Maleate |

| USP Designation | Moexipril Related Compound C |

| CAS Number | 103733-40-0 (Salt); 103733-39-7 (Free Base) |

| Molecular Formula | C₃₁H₄₂N₂O₇[1][5][6][7][8] · C₄H₄O₄ |

| Molecular Weight | 670.75 g/mol (Salt); 554.68 g/mol (Free Base) |

| IUPAC Name | (S)-tert-butyl 2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate maleate |

Structural Significance

The molecule features two distinct ester groups:[9]

-

Ethyl Ester (Side Chain): Designed to remain intact during the synthesis; it acts as the prodrug moiety in the final Moexipril molecule.

-

tert-Butyl Ester (Isoquinoline Ring): A temporary protecting group. Its steric bulk prevents nucleophilic attack on the ring carboxylate, while its acid-lability allows for selective removal without affecting the ethyl ester.

Physicochemical Properties[1][3][6][8][12]

The selection of the maleate salt form is not arbitrary; it enhances the crystallinity of the intermediate, allowing for purification via crystallization rather than expensive chromatography.

| Property | Data / Observation | Relevance to Process |

| Appearance | White to off-white crystalline powder | Indicator of purity; amorphous content suggests degradation. |

| Melting Point | 148 – 150 °C | Sharp melting range confirms high crystalline purity essential for an intermediate. |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water. | Methanol is the preferred solvent for recrystallization and subsequent acidolysis. |

| Hygroscopicity | Moderate | Requires storage under desiccant to prevent hydrolysis of the sensitive tert-butyl ester. |

| pKa (Calc.) | ~8.5 (Secondary Amine), ~6.5 (Isoquinoline N) | The maleic acid (pKa ~1.9) protonates the secondary amine, forming a stable salt. |

Synthetic Utility: The Orthogonal Protection Strategy

In the synthesis of ACE inhibitors, "orthogonal protection" is the gold standard. Moexipril synthesis utilizes the difference in reactivity between ethyl esters (base-labile, acid-stable) and tert-butyl esters (acid-labile, base-stable).

The Mechanism[1][9][][11]

-

Coupling: The alanine-derived side chain (containing the ethyl ester) is coupled with the tetrahydroisoquinoline core (protected as a tert-butyl ester).

-

Purification: The resulting intermediate is isolated as the Maleate salt (the Topic compound). This step removes unreacted reagents and diastereomeric impurities.

-

Deprotection: The purified maleate salt is treated with a strong acid (HCl or TFA). The tert-butyl group undergoes acid-catalyzed elimination (forming isobutylene), yielding the free carboxylic acid (Moexipril) while leaving the ethyl ester untouched.

Experimental Workflow Visualization

The following diagram illustrates the critical position of this compound in the manufacturing stream.

Figure 1: Synthetic pathway highlighting the purification role of the tert-butyl ester maleate salt.[5]

Analytical Characterization & Impurity Profiling[8]

When analyzing the final Moexipril API, the presence of the tert-butyl ester indicates incomplete deprotection . As "Related Compound C", it must be strictly controlled (typically < 0.15%).

HPLC Method Parameters (Reference Standard)

To detect this intermediate, use a reverse-phase gradient method capable of separating the lipophilic ester from the polar free acid.

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Phosphate buffer pH 2.5 (Suppresses ionization of carboxylates).

-

Mobile Phase B: Acetonitrile (Elutes the hydrophobic tert-butyl ester late in the run).

-

Detection: UV @ 210 nm (Amide bond) or 280 nm (Aromatic ring).

-

Retention Logic: Moexiprilat (Diacid) < Moexipril (Mono-ester) < Moexipril tert-butyl ester (Di-ester) .

Degradation Pathways

The maleate salt is relatively stable, but exposure to moisture or heat can trigger premature degradation.

Figure 2: Primary degradation pathways affecting storage and handling.

Handling and Safety Protocols

-

Storage: Store at -20°C. The tert-butyl ester is kinetically stable but thermodynamically prone to acid-catalyzed cleavage. The presence of maleic acid (an inherent acid source in the crystal lattice) means that any introduction of moisture can create a local acidic environment, accelerating degradation.

-

Solubility for Analysis: Dissolve in Methanol or Acetonitrile. Avoid aqueous diluents for long-term standard stability.

-

Safety: Standard PPE for potent compounds. As an ACE inhibitor precursor, treat with the same containment bands as the active drug (OEL < 10 µg/m³).

References

-

Chemical Identity & Properties

- Source: PubChem Compound Summary for CID 71750757.

-

URL:[Link]

- Impurity Designation (Related Compound C): Source: United States Pharmacopeia (USP) - Moexipril Hydrochloride Monograph. Context: Defines the specific impurity limits and analytical standards.

- Source: Hoefle, M. L., et al. (1986). "New Angiotensin Converting Enzyme Inhibitors." Journal of Medicinal Chemistry.

- Salt Form Data: Source: ChemicalBook / LookChem CAS D

Sources

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [guidechem.com]

- 4. CAS: 103733-40-0 | CymitQuimica [cymitquimica.com]

- 5. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2014202659A1 - Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine - Google Patents [patents.google.com]

- 7. veeprho.com [veeprho.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Moexipril - Wikipedia [en.wikipedia.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Structural Elucidation and Characterization of Moexipril tert-Butyl Ester Maleate

Technical Monograph | Version 1.0

Executive Summary

Moexipril tert-butyl ester maleate (CAS: 103733-40-0), pharmacopeially designated as Moexipril Related Compound C , represents a critical node in the structural biology and manufacturing of the ACE inhibitor Moexipril Hydrochloride.[1][2] It serves a dual role: as the penultimate synthetic intermediate where the tetrahydroisoquinoline scaffold is coupled to the alanine side chain, and as a critical process impurity that must be rigorously controlled.

This guide provides a definitive structural elucidation framework, distinguishing this ester from the active drug substance through advanced spectroscopic techniques. We synthesize the causality of its formation with self-validating analytical protocols to ensure precise identification in drug development matrices.

Chemical Identity & Structural Framework

The molecule is a maleate salt of the tert-butyl ester analogue of Moexipril.[1][2][3][4][5] Unlike Moexipril, which possesses a free carboxylic acid on the isoquinoline ring (essential for solubility and biological clearance), this intermediate retains a bulky, hydrophobic tert-butyl protecting group.

| Attribute | Specification |

| Systematic Name | (3S)-2-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-1-oxopropyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester maleate |

| Common Name | Moexipril tert-Butyl Ester Maleate |

| Pharmacopeial Ref. | Moexipril Related Compound C (USP) |

| CAS Number | 103733-40-0 (Salt); 103733-39-7 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 670.75 g/mol (Salt); 554.68 g/mol (Free Base) |

| Stereochemistry | (3S, 2'S, 1''S) - All centers must be retained.[1][2][6][7][8][9] |

Synthetic Context & Formation Pathway

The existence of Moexipril tert-butyl ester is not accidental; it is a designed intermediate. The synthesis of Moexipril requires the coupling of two complex chiral synthons. The carboxylic acid on the tetrahydroisoquinoline (THIQ) ring must be protected to prevent self-polymerization or side reactions during peptide coupling. The tert-butyl group is chosen for its stability under basic coupling conditions and its facile removal under acidic conditions (unlike the ethyl ester on the side chain, which must remain intact).

Causality of Formation[10]

-

Coupling: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (Side Chain) is activated and coupled with tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

-

Isolation: The resulting intermediate is Moexipril tert-butyl ester.[4][10] It is often isolated as a maleate salt to improve crystallinity and purity before the final deprotection.

-

Deprotection: The tert-butyl group is cleaved using HCl gas or trifluoroacetic acid (TFA) to yield Moexipril HCl. Incomplete deprotection leads to the persistence of this molecule as Impurity C.

Figure 1: Synthetic pathway illustrating the origin of Moexipril tert-butyl ester and its potential to become Impurity C.

Structural Elucidation Protocols

To rigorously validate the structure, one must differentiate the tert-butyl ester from the ethyl ester and the free acid. The following multi-modal approach is the gold standard.

A. Mass Spectrometry (MS)[12]

-

Technique: ESI-MS (Positive Mode).

-

Expected Signal:

-

Free Base:

-

Differentiation: Moexipril (Free Acid) appears at

. The mass shift of -

Fragmentation: High collision energy will show a characteristic loss of isobutene (56 Da), reverting the ion to the Moexipril backbone (

499).

-

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the ester moiety and the maleate counter-ion.

1.

H NMR (Proton) - Diagnostic Signals

Solvent:

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Maleate Vinyl | 6.05 - 6.20 ppm | Singlet | 2H | Characteristic of the maleic acid counter-ion ( |

| tert-Butyl | 1.35 - 1.45 ppm | Singlet | 9H | The "Smoking Gun". A sharp, intense singlet distinguishing this ester from the ethyl group. |

| Ethyl Ester ( | 1.15 - 1.25 ppm | Triplet | 3H | Overlaps with methyls but distinct coupling ( |

| Ethyl Ester ( | 4.05 - 4.20 ppm | Quartet | 2H | Confirms the side chain ester is intact. |

| Aromatic (THIQ) | 6.60 - 6.90 ppm | Singlets | 2H | H-5 and H-8 of the isoquinoline ring. |

| Methoxys | 3.70 - 3.80 ppm | Singlets | 6H | Two |

2.

C NMR - Key Carbon Shifts

-

Carboxyl Carbon (Ester):

ppm. -

tert-Butyl Quaternary Carbon:

ppm. This signal is absent in Moexipril HCl. -

tert-Butyl Methyls:

ppm (intense signal). -

Maleate Carboxyls:

ppm. -

Maleate Vinyl Carbons:

ppm.

C. Infrared Spectroscopy (FT-IR)

-

Ester Carbonyls: Strong bands at

. The tert-butyl ester and ethyl ester carbonyls often overlap but result in broadening. -

Maleate Salt: Broad -OH stretch (

) and carboxylate asymmetric stretching (

Characterization & Purity Profiling

For drug development, characterizing the physical state is as vital as the chemical structure.

Thermal Analysis (DSC)

-

Melting Point: The maleate salt exhibits a sharp melting endotherm between 148°C and 150°C .

-

Significance: A depressed melting point (<145°C) indicates hydrolysis to the free acid or presence of unreacted side chain.

Solubility Profile

-

High Solubility: Methanol, DMSO, DMF.

-

Moderate/Low Solubility: Water (pH dependent), Ethanol.

-

Insolubility: Hexanes, Diethyl ether (useful for washing away non-polar impurities).

Experimental Protocol: HPLC Identification

To detect this impurity within a Moexipril HCl sample, use the following reverse-phase method. The tert-butyl ester is significantly more hydrophobic than the active drug.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0 min: 20% B

-

15 min: 60% B (Moexipril elutes

8-10 min) -

25 min: 90% B (t-Butyl Ester elutes

18-22 min )

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (peptide bond) and 280 nm (aromatic).

Self-Validating Logic: The tert-butyl ester (Impurity C) will always elute after Moexipril due to the high lipophilicity of the tert-butyl group compared to the free carboxylic acid. If a peak appears before Moexipril, it is likely Moexiprilat (the di-acid metabolite).

Figure 2: Relative HPLC retention logic based on hydrophobicity.

References

-

United States Pharmacopeia (USP) . Moexipril Hydrochloride: Impurity C. USP Monograph.

-

PubChem . Moexipril tert-butyl ester - Compound Summary. National Library of Medicine.

-

BenchChem . An In-depth Technical Guide to the Discovery and Synthesis of Moexipril.

-

LookChem . Moexipril tert-Butyl Ester Maleic Acid Salt - MSDS and Properties.

-

ChemicalBook . Product Monograph: Moexipril tert-Butyl Ester Maleic Acid Salt.

Sources

- 1. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS: 103733-40-0 | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Moexipril Hydrochloride | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Moexipril - Wikipedia [en.wikipedia.org]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

Moexipril tert-Butyl Ester Maleate: Structural Architectures and Potential as a Chiral Reagent

This guide explores the structural utility and chemical versatility of Moexipril tert-Butyl Ester Maleate (MTBEM) . While primarily recognized as a critical intermediate in the synthesis of the ACE inhibitor Moexipril, its high stereochemical information content (three chiral centers) and orthogonal protecting group strategy position it as a high-potential candidate for broader applications in asymmetric synthesis and chiral analysis.

Executive Summary

Moexipril tert-Butyl Ester Maleate (CAS: 103733-40-0) is a salt form of a highly functionalized dipeptide-mimetic scaffold.[1][2] Traditionally isolated as the penultimate precursor to Moexipril Hydrochloride, this molecule represents a "privileged structure" in medicinal chemistry due to its Tetrahydroisoquinoline (THIQ) core fused with a chiral alanine side chain.

Beyond its established role in API manufacturing, MTBEM possesses the requisite features of a Chiral Solvating Agent (CSA) and a Chiral Ligand precursor :

-

High Stereochemical Density: Three defined stereocenters (

). -

Orthogonal Protection: Contains both acid-labile (tert-butyl) and base-labile (ethyl) esters.

-

Supramolecular Recognition: Capable of

stacking (dimethoxybenzene ring) and hydrogen bonding (secondary amine/amides).

This guide details the physicochemical properties, synthesis protocols, and theoretical frameworks for repurposing MTBEM as a chiral selector.

Molecular Architecture & Physicochemical Profile

The efficacy of MTBEM as a chiral reagent stems from its rigid bicyclic core and flexible, yet stereochemically defined, side chain.

Structural Specifications

| Feature | Specification |

| Chemical Name | tert-butyl (3S)-2-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-1-oxopropyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate maleate |

| Molecular Formula | |

| Molecular Weight | 554.68 (Free Base) / 670.75 (Maleate Salt) |

| Chiral Centers | Three ( |

| Key Functional Groups | Secondary Amine (Side chain), Tertiary Amide (Linker), tert-Butyl Ester (Steric bulk), Ethyl Ester, Dimethoxyarene.[1][2][3][4] |

| Solubility | Soluble in Methanol, DMSO, DCM; Sparingly soluble in Water. |

The Pharmacophore as a Reagent

The molecule's geometry creates a "chiral pocket." The bulky tert-butyl group at the C3 position of the isoquinoline ring forces the side chain into a specific conformation, locking the secondary amine in a position accessible for catalysis or binding, but shielded enough to induce stereoselectivity.

Synthesis & Preparation Protocol

To utilize MTBEM as a reagent, one must often isolate it from the maleate salt or synthesize it via convergent coupling.

Convergent Synthesis Workflow

The synthesis relies on the coupling of a chiral THIQ derivative with a chiral alanine derivative.

Reagents:

-

Component A: tert-Butyl (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.[1][2]

-

Component B: N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (N-carboxyanhydride form or activated acid).[1]

-

Coupling Agents: DCC/HOBt or mixed anhydride methods.

Step-by-Step Protocol:

-

Activation: Dissolve Component B (1.0 eq) in anhydrous DCM at 0°C. Add DCC (1.1 eq) and HOBt (1.1 eq). Stir for 30 min.

-

Coupling: Add Component A (1.0 eq) and N-methylmorpholine (2.0 eq). Allow to warm to RT and stir for 12-18 h.

-

Workup: Filter precipitated urea. Wash filtrate with 5%

, 1M HCl, and Brine. Dry over -

Salt Formation: Dissolve the crude oil in EtOAc. Add Maleic acid (1.0 eq) dissolved in minimal acetone. Cool to 0°C to crystallize MTBEM.

Visualization of Synthesis Pathway

Figure 1: Convergent synthesis pathway for Moexipril tert-Butyl Ester Maleate.

Potential Application: Chiral Solvating Agent (CSA)

The most immediate "reagent" potential for MTBEM lies in NMR spectroscopy. Chiral Solvating Agents form transient diastereomeric complexes with racemic substrates, splitting their NMR signals.

Mechanism of Action

MTBEM contains a hydrogen-bond acceptor (carbonyls) and a hydrogen-bond donor (secondary amine). The electron-rich dimethoxybenzene ring acts as a

-

Target Analytes: Racemic carboxylic acids (e.g., Mandelic acid derivatives), amino acid derivatives, or chiral alcohols.

-

Interaction: The protonated amine (in the salt) or free amine interacts with the guest's acid group, while the aromatic rings engage in

stacking, differentiating the enantiomers via magnetic anisotropy.

Experimental Protocol for Enantiomeric Excess Determination

Objective: Determine the ee% of a racemic carboxylic acid using MTBEM as a CSA.

-

Preparation: Convert MTBEM maleate to the free base by partitioning between

and saturated -

Sample Prep: Dissolve the racemic analyte (10 mg) in

(0.6 mL). -

Titration: Add MTBEM (0.5 eq initially) to the NMR tube.

-

Acquisition: Acquire

NMR. Look for splitting of the -

Optimization: Increase MTBEM concentration (up to 2.0 eq) until baseline separation of enantiomeric peaks is achieved.

Potential Application: Organocatalysis

The secondary amine within the N-(1-ethoxycarbonyl-3-phenylpropyl) chain is sterically encumbered but nucleophilic. This mimics the functionality of proline or MacMillan catalysts .

Hypothesis: Asymmetric Michael Addition

The MTBEM scaffold could catalyze the addition of aldehydes to nitroolefins.

-

Activation: The secondary amine forms an enamine with the aldehyde.

-

Shielding: The bulky tert-butyl ester on the THIQ ring and the phenylpropyl chain create a chiral canyon, forcing the incoming electrophile (nitroolefin) to approach from the Re-face (or Si-face, depending on conformation).

Proposed Catalytic Cycle

Figure 2: Theoretical organocatalytic cycle utilizing the secondary amine of MTBEM.

Analytical Data Summary

For researchers validating the identity of MTBEM, the following spectral characteristics are diagnostic.

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR | tert-Butyl ester protons | |

| 1H NMR | Maleate vinyl protons (counterion) | |

| 1H NMR | Aromatic protons on THIQ ring | |

| IR | 1735, 1650 | Ester C=O and Amide C=O stretches |

| Mass Spec | m/z 555.3 | Protonated molecular ion (Free base) |

Safety and Handling

-

Hazard Classification: Generally considered an irritant. The maleate salt is stable but should be protected from moisture to prevent hydrolysis of the esters.

-

Storage: -20°C, desiccated.

-

Stability: The tert-butyl ester is sensitive to strong acids (TFA, HCl); the ethyl ester is sensitive to strong bases (LiOH, NaOH). This orthogonality is key to its use as a versatile intermediate.

References

-

Preparation of Moexipril and Intermediates. Source:Organic Syntheses / Wikipedia (Moexipril). Context: Describes the alkylation of L-alanine tert-butyl ester and subsequent coupling to tetrahydroisoquinoline.

-

Moexipril tert-Butyl Ester Maleate (Product Data). Source:National Institutes of Health (NIH) - PubChem CID 71750757. Context: Defines the chemical structure, molecular weight, and identifiers for the tert-butyl ester maleate salt.

-

Tetrahydroisoquinoline-3-carboxylic Acid Derivatives in Synthesis. Source:Fisher Scientific / Thermo Scientific Chemicals.[5] Context: Highlights the use of the THIQ core (TIC) as a chiral building block in peptide synthesis and drug discovery.

-

Asymmetric Synthesis of ACE Inhibitors. Source:MDPI - Molecules Journal. Context: Discusses the use of similar homophenylalanine and alanine intermediates in the asymmetric synthesis of ACE inhibitors like Benazepril and Moexipril.

-

Enzymatic and Chemoenzymatic Strategies. Source:PMC - NIH. Context: Provides background on the importance of chiral intermediates and resolution strategies in the synthesis of complex pharmaceutical scaffolds.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Moexipril tert-Butyl Ester Maleate: Critical Control Points in the Synthesis of Moexipril HCl

Topic: "Moexipril tert-butyl ester maleate" role as a pharmaceutical intermediate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Moexipril tert-butyl ester maleate (CAS: 103733-40-0) serves as the penultimate intermediate and the primary stereochemical control checkpoint in the manufacturing of Moexipril Hydrochloride.[1] Its structural design utilizes orthogonal protecting group chemistry—specifically the acid-labile tert-butyl ester—to differentiate the isoquinoline carboxylic acid from the prodrug’s ethyl ester moiety.[1]

This guide analyzes the process chemistry of this intermediate, focusing on its synthesis, purification via maleate salt crystallization, and the chemoselective deprotection required to yield the final API.

Chemical Identity & Structural Logic[1]

The molecule is a salt form of the coupled product between the tetrahydroisoquinoline nucleus and the phenylpropyl-alanine side chain.

-

Chemical Name: (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, 1,1-dimethylethyl ester, maleate (1:1).[1]

-

Molecular Formula:

[1] -

Molecular Weight: 670.75 g/mol (Salt); 554.68 g/mol (Free Base)[1]

-

CAS Number: 103733-40-0 (Maleate Salt); 103733-39-7 (Free Base)[1]

Structural Functionality

| Moiety | Function in Synthesis | Fate in Final Drug |

| Tetrahydroisoquinoline Ring | Pharmacophore core (ACE binding).[1] | Retained. |

| Ethyl Ester (Side Chain) | Prodrug moiety (hydrolyzed in vivo).[1][2] | Retained (Must survive synthesis). |

| tert-Butyl Ester (Ring) | Orthogonal Protection. Blocks the ring carboxyl during coupling.[1] | Removed (Acid hydrolysis to form Moexipril). |

| Maleic Acid | Counter-ion for crystallization.[1] | Removed during final basification/salt exchange.[1] |

Synthetic Pathway & Mechanism[1][3][4][5]

The synthesis relies on convergent peptide coupling followed by chemoselective deprotection .[1] The tert-butyl ester is crucial because it allows the formation of the peptide bond without interfering with the ring's carboxylic acid, while being removable under conditions that do not damage the ethyl ester.

Reaction Scheme (Graphviz Visualization)

Figure 1: Convergent synthesis workflow highlighting the role of the maleate salt as a purification gateway.

Process Chemistry & Optimization

The Coupling Reaction (Step 1)

The coupling of the alanine-derived side chain with the isoquinoline core is typically achieved using activation agents like Dicyclohexylcarbodiimide (DCC) or Isobutyl chloroformate (Mixed Anhydride method).[1]

-

Challenge: Epimerization at the chiral centers.

-

Solution: Low-temperature addition (-5°C to 0°C) and the use of the bulky tert-butyl ester on the ring, which provides steric shielding.[1]

Maleate Salt Crystallization (Step 2 - The Critical Control Point)

The crude coupling product often contains diastereomeric impurities (e.g., S,S,R isomers) and unreacted starting materials.[1]

-

Protocol: The crude free base is dissolved in a polar solvent (e.g., Ethanol or Isopropanol) and treated with Maleic acid (1.0 - 1.1 equivalents).[1]

-

Mechanism of Purification: The desired (S,S,S) isomer forms a stable, crystalline lattice with maleic acid, whereas diastereomers and impurities remain in the mother liquor.

-

Yield Target: >85% recovery with >99.5% chiral purity.

Chemoselective Deprotection (Step 3)

This is the most chemically sensitive step.[1] The objective is to cleave the tert-butyl ester (ring) while leaving the ethyl ester (side chain) intact.[1]

-

Reagent: Hydrogen Chloride (gas) in Ethyl Acetate or Dichloromethane.[1]

-

Mechanism:

-

Protonation of the tert-butyl ester carbonyl.[1]

-

E1-like fragmentation releases the stable tert-butyl cation (scavenged as isobutylene) and the free carboxylic acid.[1]

-

Selectivity: The ethyl ester requires nucleophilic attack (hydrolysis) to cleave.[1] By using anhydrous acidic conditions, hydrolysis is suppressed, and only the acid-labile tert-butyl group is removed.[1]

-

Quality Control & Analytical Strategy

Impurity Profiling

The maleate intermediate must be monitored for specific impurities that can carry over to the final API.

| Impurity | Origin | Control Strategy |

| Related Compound C | The intermediate itself (Moexipril tert-butyl ester).[1] | Limit in final API (<0.15%).[1] Controlled by reaction completion in Step 3. |

| Moexiprilat (Di-acid) | Hydrolysis of the ethyl ester during deprotection.[1] | Maintain strictly anhydrous conditions during HCl treatment. |

| Diastereomers | Epimerization during coupling.[1] | Rejected via Maleate salt crystallization . |

Analytical Logic (Graphviz Visualization)[1]

Figure 2: Analytical control strategy for Moexipril intermediates.

Handling and Stability

-

Storage: The maleate salt is hygroscopic but chemically stable.[1] Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress, which could encourage premature hydrolysis.[1]

-

Safety: Maleic acid is an irritant.[1] Standard PPE (gloves, goggles) is required.[1]

References

-

Moexipril tert-Butyl Ester Maleic Acid Salt . Pharmaffiliates. CAS No: 103733-40-0.[1] Available at: [Link][1]

-

Moexipril Hydrochloride - USP Monographs . USP-NF.[1] (Defines "Related Compound C" as the tert-butyl ester intermediate).[1] Available at: [Link][1]

-

Synthesis of Moexipril . Wikipedia.[1] (General synthetic route description involving tert-butyl ester cleavage). Available at: [Link][1]

-